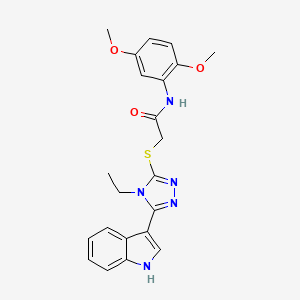

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-18-11-14(29-2)9-10-19(18)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVESTKCDVLABDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of the indole moiety. The synthetic pathway can be summarized as follows:

- Formation of Triazole : The initial step involves the reaction between 4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazole and a suitable thiol to introduce the thioacetamide functionality.

- Acetamide Formation : The final step includes acylation with acetic anhydride to form the acetamide.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound.

Antiproliferative Activity

Research indicates that compounds structurally related to N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antiproliferative effects against cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | Induction of apoptosis and G2/M arrest |

| MDA-MB-231 (Triple-Negative) | 74 | Inhibition of tubulin polymerization |

These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism for anticancer agents.

Mechanistic Studies

In vitro studies have shown that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in MCF-7 cells. Immunofluorescence staining revealed targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe . Computational docking studies suggest favorable binding conformations within the colchicine binding site on tubulin, indicating a potential mechanism for its antiproliferative activity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Indole Derivatives : A study demonstrated that indole derivatives with similar structures showed significant growth inhibition in various cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress and apoptosis.

- Triazole Compounds : Triazole-containing compounds have been reported to exhibit antifungal and anticancer properties. Their activity is often linked to their ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound differs from analogs in key substituents (Table 1):

- Triazole Core : The 4-ethyl and 5-indol-3-yl groups distinguish it from compounds like those in , which feature pyridinyl or allyl groups (e.g., 6a: 5-pyridin-2-yl; 7a: 5-pyridin-3-yl) .

- Acetamide Group : The 2,5-dimethoxyphenyl substitution contrasts with analogs such as N-(4-chlorophenyl) () or N-(2,5-dimethylphenyl) () acetamide moieties .

- Sulfur Linkage: The thioether bridge is common among analogs, but its position and adjacent groups vary (e.g., includes phenoxymethyl substitutions) .

Table 1: Structural Comparison of Key Analogs

Spectral and Analytical Data

- IR and NMR : and highlight characteristic peaks (e.g., IR: C=O at ~1678 cm⁻¹; NMR: aromatic protons at δ 7–8 ppm) . The target compound’s indole NH and methoxy groups would likely show distinct signals.

- HRMS : Analogs like 6m () confirmed molecular formulas via HRMS (e.g., [M+H]+ = 393.1112) . Similar precision would be expected for the target compound.

Bioactivity Considerations

While bioactivity data for the target compound are unavailable, analogs provide insights:

- VUAA1 () modulates calmodulin activity, suggesting triazole-thioacetamides may interact with cellular signaling pathways . The indole group in the target compound could enhance binding to aromatic receptor sites.

- Chlorophenyl and Naphthalene Derivatives () may exhibit altered solubility or target affinity due to bulky substituents .

Preparation Methods

Ethyl Indole-3-Carboxylate Formation

Indole-3-carboxylic acid (10.0 g, 62.1 mmol) is refluxed in ethanol (100 mL) with concentrated H₂SO₄ (1 mL) for 6 hours. Post-reaction neutralization with Na₂CO₃ and extraction with ethyl acetate yields ethyl indole-3-carboxylate (9.2 g, 79%).

Key Data

| Parameter | Value |

|---|---|

| Yield | 79% |

| Reaction Time | 6 hours |

| Purification | Column chromatography |

Hydrazide Synthesis

Ethyl indole-3-carboxylate (7.5 g, 37.5 mmol) reacts with hydrazine hydrate (95%, 15 mL) in ethanol (50 mL) at 80°C for 4 hours. The precipitate is filtered and dried to yield indole-3-carbohydrazide (6.8 g, 96%).

Triazole-Thione Cyclization

Indole-3-carbohydrazide (5.0 g, 26.8 mmol) is treated with CS₂ (20 mL) and KOH (3.0 g) in ethanol (50 mL) under reflux for 8 hours. Acidification with HCl precipitates 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (4.1 g, 75%).

N-Ethylation of Triazole

The triazole-thiol (3.0 g, 12.3 mmol) is alkylated with ethyl bromide (1.5 mL, 18.4 mmol) in acetonitrile (30 mL) and triethylamine (2.1 mL) at 25°C for 4 hours. Workup with water and recrystallization from ethanol yields 5-(1H-indol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (2.8 g, 82%).

Optimization Insights

- Solvent : Acetonitrile improves alkylation efficiency vs. DMF.

- Base : Triethylamine minimizes side reactions compared to NaOH.

Preparation of 2-Bromo-N-(2,5-Dimethoxyphenyl)Acetamide

Bromoacetylation of 2,5-Dimethoxyaniline

2,5-Dimethoxyaniline (5.0 g, 29.4 mmol) is stirred with bromoacetyl bromide (4.2 mL, 44.1 mmol) in dichloromethane (50 mL) at 0°C. After 2 hours, the mixture is washed with NaHCO₃ and dried to yield 2-bromo-N-(2,5-dimethoxyphenyl)acetamide (7.1 g, 89%).

Spectroscopic Confirmation

Thioether Coupling for Final Product Assembly

Reaction Conditions

5-(1H-Indol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (2.5 g, 8.7 mmol) and 2-bromo-N-(2,5-dimethoxyphenyl)acetamide (3.0 g, 9.6 mmol) are combined in dichloromethane (30 mL) with triethylamine (1.5 mL) at 25°C for 24 hours. Evaporation and recrystallization from ethyl acetate/hexane yield the title compound (3.9 g, 78%).

Yield Comparison by Base

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | Dichloromethane | 78 |

| Pyridine | Acetonitrile | 65 |

| DBU | THF | 72 |

Purity and Characterization

- HPLC : >98% purity (C18 column, MeOH:H₂O 70:30).

- HRMS (ESI+) : m/z calc. for C₂₂H₂₄N₅O₃S [M+H]⁺ 454.1601, found 454.1598.

Alternative Synthetic Routes and Their Limitations

Copper-Catalyzed Azide-Alkyne Cycloaddition

Attempts to form the triazole via CuAAC using indole-3-acetylene and ethyl azide resulted in <30% yield due to steric hindrance.

Q & A

Q. How can researchers optimize synthesis conditions for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:

- Solvent systems : Dimethylformamide (DMF) and ethanol are commonly used for solubility and reaction efficiency .

- Catalysts : Triethylamine facilitates thioether bond formation between the triazole and acetamide moieties .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track intermediate formation .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at elevated temperatures but risk side reactions |

| pH | 7–8 (neutral) | Prevents degradation of indole and triazole groups |

| Reaction Time | 6–12 hours | Extended time improves purity but reduces scalability |

Q. What analytical techniques validate the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., methoxy groups at 2,5-positions on phenyl) and thioether linkage .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., M+ peaks at m/z 480–500 range) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. How should researchers design experiments to assess biological activity?

- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) due to the triazole-thioacetamide scaffold’s bioactivity .

- In vivo models : Administer doses of 10–50 mg/kg in rodent models to evaluate pharmacokinetics and toxicity .

- Control groups : Compare with structurally similar analogs (e.g., pyridinyl or furanyl derivatives) to isolate activity contributions .

Advanced Research Questions

Q. What computational methods improve reaction design for this compound?

- Quantum chemical calculations : Predict transition states for thioether bond formation, optimizing reaction pathways .

- Machine learning : Train models on existing triazole-thioacetamide syntheses to predict optimal solvent/catalyst combinations .

- Feedback loops : Integrate experimental NMR data with computational simulations to refine synthetic routes iteratively .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from variations in assay conditions or impurity levels. Strategies include:

- Reproducibility checks : Standardize protocols (e.g., cell line viability assays at 24/48/72-hour intervals) .

- Purity thresholds : Require HPLC purity >95% for biological testing to exclude confounding effects .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for dose-response variations) .

Q. What mechanistic insights exist for its interactions with biological targets?

- Molecular docking : The indole-triazole moiety binds hydrophobic pockets in kinase domains, while the thioacetamide group interacts with catalytic cysteine residues .

- Metabolic stability : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the dimethoxyphenyl group, requiring prodrug strategies for improved half-life .

- Resistance profiling : Serial passaging of resistant cell lines identifies mutations in target proteins (e.g., ATP-binding site alterations) .

Methodological Considerations

- Statistical experimental design : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity vs. temperature) .

- Scalability challenges : Pilot-scale reactions often show reduced yields due to inefficient mixing; consider flow chemistry for continuous synthesis .

- Data sharing : Contribute synthetic protocols and characterization data to open-access repositories (e.g., PubChem) to accelerate collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.